molecular formula C17H22ClN3O B11498196 3(2H)-Pyridazinone, 4-chloro-5-(2-propenylamino)-2-tricyclo[3.3.1.1(3,7)]dec-1-yl-

3(2H)-Pyridazinone, 4-chloro-5-(2-propenylamino)-2-tricyclo[3.3.1.1(3,7)]dec-1-yl-

Cat. No.: B11498196
M. Wt: 319.8 g/mol
InChI Key: AGMKEFQETOTDPD-UHFFFAOYSA-N
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Description

2-(ADAMANTAN-1-YL)-4-CHLORO-5-[(PROP-2-EN-1-YL)AMINO]-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features an adamantane moiety, a chlorinated pyridazine ring, and a prop-2-en-1-ylamino group

Preparation Methods

The synthesis of 2-(ADAMANTAN-1-YL)-4-CHLORO-5-[(PROP-2-EN-1-YL)AMINO]-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Amination: The prop-2-en-1-ylamino group can be introduced through a nucleophilic substitution reaction using an appropriate amine and a leaving group on the pyridazine ring.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired dihydropyridazinone structure.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(ADAMANTAN-1-YL)-4-CHLORO-5-[(PROP-2-EN-1-YL)AMINO]-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.

    Addition: The prop-2-en-1-ylamino group can participate in addition reactions with electrophiles, forming addition products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times.

Scientific Research Applications

2-(ADAMANTAN-1-YL)-4-CHLORO-5-[(PROP-2-EN-1-YL)AMINO]-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antiviral, antibacterial, and anticancer agents.

    Materials Science: The adamantane moiety imparts rigidity and thermal stability, making the compound useful in the development of advanced materials such as polymers and coatings.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.

    Biological Studies: The compound’s interactions with biological targets can be studied to understand its potential as a therapeutic agent and its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(ADAMANTAN-1-YL)-4-CHLORO-5-[(PROP-2-EN-1-YL)AMINO]-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The adamantane moiety may enhance the compound’s ability to cross cell membranes, while the chlorinated pyridazine ring and prop-2-en-1-ylamino group may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream signaling pathways are essential to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar compounds to 2-(ADAMANTAN-1-YL)-4-CHLORO-5-[(PROP-2-EN-1-YL)AMINO]-2,3-DIHYDROPYRIDAZIN-3-ONE include other adamantane derivatives and chlorinated pyridazines. Some examples are:

    1-Adamantylamine: A simpler adamantane derivative with potential antiviral properties.

    4-Chloropyridazine: A basic chlorinated pyridazine used in various chemical syntheses.

    2-(Adamantan-1-yl)-3-hydroxypropanoic acid:

The uniqueness of 2-(ADAMANTAN-1-YL)-4-CHLORO-5-[(PROP-2-EN-1-YL)AMINO]-2,3-DIHYDROPYRIDAZIN-3-ONE lies in its combination of structural features, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C17H22ClN3O

Molecular Weight

319.8 g/mol

IUPAC Name

2-(1-adamantyl)-4-chloro-5-(prop-2-enylamino)pyridazin-3-one

InChI

InChI=1S/C17H22ClN3O/c1-2-3-19-14-10-20-21(16(22)15(14)18)17-7-11-4-12(8-17)6-13(5-11)9-17/h2,10-13,19H,1,3-9H2

InChI Key

AGMKEFQETOTDPD-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(C(=O)N(N=C1)C23CC4CC(C2)CC(C4)C3)Cl

Origin of Product

United States

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